molecular formula C9H18N2O B14654861 4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one CAS No. 53699-23-3

4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one

Cat. No.: B14654861
CAS No.: 53699-23-3
M. Wt: 170.25 g/mol
InChI Key: XIUUYWUEVNLZMJ-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one is an organic compound with a unique structure that includes a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one typically involves the reaction of 2,2-dimethylhydrazine with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one exerts its effects involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with various biomolecules, leading to changes in their activity and function. The pathways involved often include nucleophilic attack and subsequent rearrangements .

Comparison with Similar Compounds

Properties

CAS No.

53699-23-3

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-(2,2-dimethylhydrazinyl)-3-ethylpent-3-en-2-one

InChI

InChI=1S/C9H18N2O/c1-6-9(8(3)12)7(2)10-11(4)5/h10H,6H2,1-5H3

InChI Key

XIUUYWUEVNLZMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)NN(C)C)C(=O)C

Origin of Product

United States

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